molecular formula C7H15NO2 B15311518 Isopropyl methyl-L-alaninate

Isopropyl methyl-L-alaninate

Cat. No.: B15311518
M. Wt: 145.20 g/mol
InChI Key: AHZBIPPXGFSEJH-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl methyl-L-alaninate is a chemical compound with the molecular formula C7H15NO2. It is an ester derivative of L-alanine, where the carboxyl group of L-alanine is esterified with isopropyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl methyl-L-alaninate typically involves the esterification of L-alanine with isopropyl alcohol. One common method is the reaction of L-alanine with isopropyl alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Isopropyl methyl-L-alaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl methyl-L-alaninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl methyl-L-alaninate involves its interaction with enzymes and other biological molecules. The ester bond can be hydrolyzed by esterases, releasing L-alanine and isopropyl alcohol. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications. The compound can also interact with various molecular targets, including receptors and enzymes, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    Isopropyl L-alaninate: Similar structure but lacks the methyl group on the nitrogen atom.

    Methyl L-alaninate: Similar structure but lacks the isopropyl group on the ester.

    N-palmitoyl L-alanine: An ester derivative with a longer alkyl chain.

Uniqueness

Isopropyl methyl-L-alaninate is unique due to the presence of both isopropyl and methyl groups, which confer specific chemical and biological properties. The combination of these groups enhances its solubility, stability, and interaction with biological molecules, making it a valuable compound in various applications .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

propan-2-yl (2S)-2-(methylamino)propanoate

InChI

InChI=1S/C7H15NO2/c1-5(2)10-7(9)6(3)8-4/h5-6,8H,1-4H3/t6-/m0/s1

InChI Key

AHZBIPPXGFSEJH-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)NC

Canonical SMILES

CC(C)OC(=O)C(C)NC

Origin of Product

United States

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